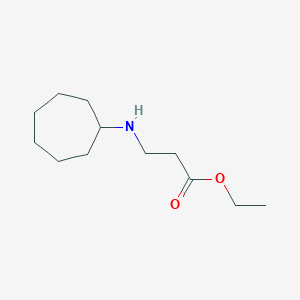

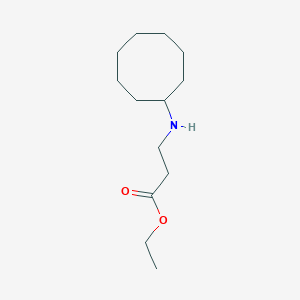

Ethyl 3-(cycloheptylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

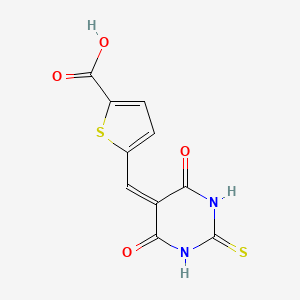

Ethyl 3-(cycloheptylamino)propanoate is a chemical compound that has been of significant interest to scientists, particularly in the fields of medicinal chemistry and organic synthesis. It is an ester, which are compounds formed by the reaction of carboxylic acids and alcohols . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .

Molecular Structure Analysis

The molecular formula for Ethyl 3-(cycloheptylamino)propanoate is C12H23NO2. This indicates that the molecule is composed of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 213.32 g/mol.

Chemical Reactions Analysis

Esters, including Ethyl 3-(cycloheptylamino)propanoate, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, in which one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 3-(cycloheptylamino)propanoate is a heterocyclic compound with potential pharmaceutical applications. Researchers have explored its role as a scaffold for designing new drugs. By modifying its structure, scientists can create derivatives with improved pharmacological properties. For instance, it could serve as a starting point for developing novel analgesics, anti-inflammatory agents, or antiviral drugs .

Coumarin Synthesis

The compound participates in cyclization reactions, leading to the formation of coumarin derivatives. Coumarins exhibit diverse biological activities, including anticoagulant, antioxidant, and antimicrobial effects. Researchers have investigated the efficient synthesis of coumarin-3-carboxylate esters using ethyl 3-(cycloheptylamino)propanoate as a precursor. These coumarin derivatives may find applications in drug discovery and agrochemicals .

Polymer Chemistry

As a building block, this compound can be incorporated into copolymer synthesis. Researchers combine it with other monomers to create polymers with specific properties. These polymers may find use in materials science, coatings, or drug delivery systems.

Feel free to explore additional literature on this compound using resources like Google Scholar for more in-depth information . If you have any specific questions or need further details, feel free to ask! 😊

properties

IUPAC Name |

ethyl 3-(cycloheptylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-2-15-12(14)9-10-13-11-7-5-3-4-6-8-11/h11,13H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMADHJWOTARVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(cycloheptylamino)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)

![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)

![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)

![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)